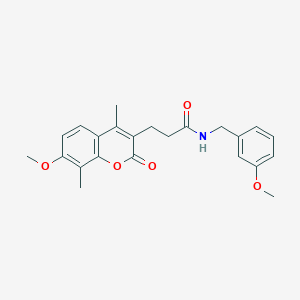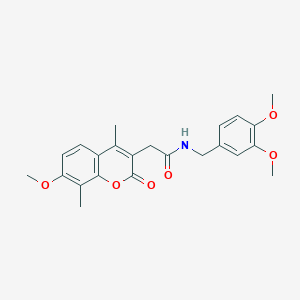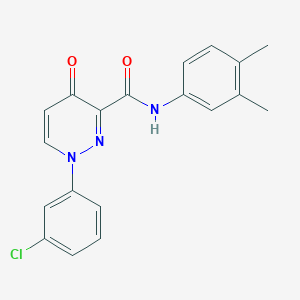![molecular formula C16H23N7O4 B11381082 Methyl [(6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate](/img/structure/B11381082.png)
Methyl [(6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with tert-butylamine and dimethylamine under controlled conditions.
Pyridazine ring synthesis: The pyridazine ring is synthesized separately and then coupled with the triazine derivative.
Esterification: The final step involves the esterification of the intermediate compound with methyl acetate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **METHYL {[4-(TERT-BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]THIO}ACETATE
- **2,6-Di-tert-butyl-4-methylpyridine
Uniqueness
METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C16H23N7O4 |
|---|---|
Poids moléculaire |
377.40 g/mol |
Nom IUPAC |
methyl 2-[6-[[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate |
InChI |
InChI=1S/C16H23N7O4/c1-16(2,3)20-13-17-14(23(4)5)19-15(18-13)27-11-8-7-10(21-22-11)26-9-12(24)25-6/h7-8H,9H2,1-6H3,(H,17,18,19,20) |
Clé InChI |
KOQJKSAMUTWCGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea](/img/structure/B11381013.png)
![N-(3-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11381019.png)
![2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11381027.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11381033.png)
![3-[2-(2-Methoxyphenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one](/img/structure/B11381039.png)

![N-(2-furylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11381043.png)

![7-ethyl-3-(2-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11381050.png)
![2-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B11381062.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11381063.png)
![2-fluoro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11381069.png)
![4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11381090.png)

